molecular formula C18H20F3N3O B15115371 2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine

2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B15115371
M. Wt: 351.4 g/mol
InChI Key: TYGXPNLWLXALFD-UHFFFAOYSA-N
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Description

2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and strong bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The piperidine and pyrimidine rings can also interact with various biological targets, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine is unique due to its combination of a trifluoromethyl group, phenyl ring, piperidine ring, and pyrimidine moiety. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H20F3N3O

Molecular Weight

351.4 g/mol

IUPAC Name

2-[[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]pyrimidine

InChI

InChI=1S/C18H20F3N3O/c19-18(20,21)16-4-2-14(3-5-16)12-24-10-6-15(7-11-24)13-25-17-22-8-1-9-23-17/h1-5,8-9,15H,6-7,10-13H2

InChI Key

TYGXPNLWLXALFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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